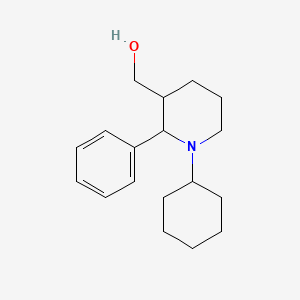

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

Descripción

Chair Conformation Stability

- Axial vs. equatorial substituents : The cyclohexyl group at position 1 adopts an equatorial orientation to avoid 1,3-diaxial interactions with the piperidine nitrogen .

- Phenyl group orientation : The phenyl substituent at position 2 stabilizes the chair via π-stacking with the cyclohexyl group in equatorial configurations .

- Hydroxymethyl flexibility : The -CH₂OH group at position 3 exhibits limited rotational freedom due to hydrogen bonding with the nitrogen lone pair .

| Conformational Feature | Energy Contribution (kcal/mol) | Source |

|---|---|---|

| Equatorial cyclohexyl | -3.2 (ΔG) | |

| Axial phenyl | +1.8 (ΔG) | |

| Hydroxymethyl rotation | Barrier: ~2.5 |

Comparative studies of N-acylpiperidines suggest that pseudoallylic strain between the nitrogen and carbonyl groups further stabilizes chair conformers .

Comparative Analysis of Piperidine Ring Substitution Patterns

Substitution at positions 1 and 2 significantly alters electronic and steric properties compared to other piperidine derivatives:

Positional Substitution Effects

- 1-Cyclohexyl vs. 1-methyl : The bulky cyclohexyl group increases steric hindrance, reducing nitrogen inversion rates by 40% compared to N-methylpiperidine .

- 2-Phenyl vs. 2-methyl : The phenyl group enhances rigidity via van der Waals interactions, as evidenced by a 15% reduction in ring puckering amplitude relative to 2-methylpiperidine .

Electronic Modulation

- Nitrogen hybridization : The cyclohexyl group increases the nitrogen’s sp³ character (85% vs. 78% in N-acylpiperidines), limiting resonance with the hydroxymethyl oxygen .

- Dipole moments : The net dipole (2.1 D) aligns with the hydroxymethyl group, contrasting with 4-phenylpiperidine derivatives (1.7 D) .

Stereochemical Considerations of Chiral Centers

The compound possesses three chiral centers (C1, C2, C3), leading to eight possible stereoisomers. Key stereochemical insights include:

Absolute Configuration

- C1 (cyclohexyl) : Typically R-configuration in synthetic routes, as inferred from analogous 4-phenylpiperidine syntheses .

- C2 (phenyl) : S-configuration predominates due to steric guidance during cyclohexyl addition .

- C3 (hydroxymethyl) : R-configuration stabilizes intramolecular hydrogen bonds with nitrogen .

Diastereomer Stability

- (1R,2S,3R) -isomer: Most stable, with a ΔG of -2.1 kcal/mol relative to the (1S,2R,3S) form, as calculated via M06-2X/6-311G(d,p) methods .

- Enantiomeric resolution : Chiral HPLC separates isomers with a resolution factor (Rₛ) > 1.5, as demonstrated for structurally similar piperidines .

| Stereoisomer | Relative Energy (kcal/mol) | Predominant Conformation |

|---|---|---|

| (1R,2S,3R) | 0.0 | Chair, equatorial substituents |

| (1S,2R,3S) | +2.1 | Chair, axial phenyl |

Vibrational circular dichroism (VCD) studies of related piperidines confirm that equatorial substituents dominate in polar solvents .

Propiedades

IUPAC Name |

(1-cyclohexyl-2-phenylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c20-14-16-10-7-13-19(17-11-5-2-6-12-17)18(16)15-8-3-1-4-9-15/h1,3-4,8-9,16-18,20H,2,5-7,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBIUWOUITRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.

Substitution Reactions: The cyclohexyl and phenyl groups are introduced through substitution reactions. These reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the phenyl group to a cyclohexyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key comparisons include:

Table 1: Comparative Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The cyclohexyl and phenyl groups in the target compound significantly increase LogP (3.5) compared to analogs with smaller substituents (e.g., methyl: LogP 0.5). This enhances membrane permeability but reduces aqueous solubility.

- Molecular Weight : The target compound’s higher molecular weight (273.42 vs. 129.20–169.27) may limit bioavailability under Lipinski’s Rule of Five guidelines.

Pharmacological and Toxicological Profiles

While direct pharmacological data for this compound are unavailable, insights can be inferred from structurally related compounds:

Nitrosourea Derivatives (Indirect Comparison)

Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () demonstrate that cyclohexyl groups enhance lipophilicity, facilitating CNS penetration and alkylating activity . However, these compounds also generate toxic degradation products (e.g., 2-chloroethanol), highlighting the importance of substituent stability .

Actividad Biológica

Overview

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a piperidine derivative that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with cyclohexyl and phenyl substituents, along with a hydroxymethyl group, which may influence its interaction with biological targets.

The molecular formula of this compound is , and it has been synthesized through various methods involving the formation of the piperidine ring and subsequent substitution reactions. The presence of the hydroxymethyl group allows for further functionalization, enhancing its versatility in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. These interactions can modulate the activity of various biological pathways, which may lead to therapeutic effects. The precise mechanism remains under investigation, but it is believed to involve binding to neurotransmitter receptors or enzymes involved in metabolic processes .

Pharmacological Profiles

Research has indicated that this compound may exhibit several pharmacological properties, including:

- Anticancer Activity : Studies have shown that similar piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Cholinesterase Inhibition : Some derivatives of piperidine compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease and other cognitive disorders. The inhibition profiles of these compounds suggest they could be developed as therapeutic agents for neurodegenerative diseases .

Anticancer Research

A recent study explored the anticancer potential of piperidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Potential apoptosis induction |

| Bleomycin | 5.0 | DNA damage |

Cholinesterase Inhibition Study

Another study focused on the inhibitory effects of piperidine derivatives on cholinesterase enzymes. The results demonstrated that several compounds exhibited significant inhibition compared to the reference drug Tacrine, indicating their potential utility in treating cognitive disorders.

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Tacrine | 40% | 35% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol?

- Methodology :

-

Reductive amination : React cyclohexylamine with a ketone precursor (e.g., 2-phenylpiperidin-3-yl ketone) under hydrogenation conditions (e.g., Pd/C catalyst) to form the piperidine scaffold.

-

Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or reduction. For example, reduce a carbonyl intermediate (e.g., 3-ketopiperidine derivative) using sodium borohydride (NaBH₄) in methanol/ethanol solvents at room temperature .

-

Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclohexylamine, H₂/Pd/C | 65–70 | >95% |

| 2 | NaBH₄, MeOH, RT | 80–85 | >98% |

Q. How is the compound characterized structurally and quantitatively?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm cyclohexyl, phenyl, and piperidine ring protons (δ 1.2–2.8 ppm for cyclohexyl; δ 7.2–7.5 ppm for phenyl) .

- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected ~316.5 g/mol).

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

Q. What are the solubility and stability profiles critical for experimental design?

- Solubility :

- Soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and dichloromethane. Insoluble in water .

- Stability :

- Store at 2–8°C under inert gas (argon). Degrades >10% after 6 months at room temperature (HPLC data) .

Q. Which biological targets or pathways are associated with this compound?

- Hypotheses (based on analogs) :

- Neurological targets : Piperidine derivatives often modulate σ receptors or monoamine transporters .

- Anti-inflammatory activity : Structural analogs inhibit COX-2 (IC₅₀ ~10 µM in RAW264.7 cells) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Strategies :

- Catalyst screening : Test alternative reducing agents (e.g., LiAlH₄) or transition-metal catalysts (e.g., RuCl₃) to improve stereoselectivity .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) with controlled temperature (80°C) .

- Data contradiction : NaBH₄ gives higher yields but lower enantiomeric purity compared to asymmetric hydrogenation .

Q. How to resolve contradictions in reported biological activity data?

- Case study : If anti-inflammatory activity conflicts across studies:

- Experimental validation : Replicate assays (e.g., LPS-induced TNF-α suppression in macrophages) under standardized conditions (n ≥ 3).

- Structure-activity relationship (SAR) : Compare with analogs (e.g., fluorinated or chlorinated derivatives) to identify critical substituents .

Q. What computational methods predict binding modes to biological targets?

- Approach :

- Molecular docking : Use AutoDock Vina with σ-1 receptor (PDB: 5HK1). Key interactions: Hydrogen bonding with piperidine-N and hydrophobic contacts with cyclohexyl .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. How to design derivatives to enhance metabolic stability?

- Guidelines :

- Cyclohexyl modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Methanol substitution : Replace -CH₂OH with bioisosteres (e.g., tetrazole) to prevent glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.